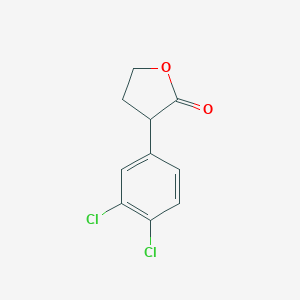

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one

Descripción

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one (CAS: 103753-78-2) is a halogenated furanone derivative with the molecular formula C₁₀H₈Cl₂O₂ and a molecular weight of 231.08 g/mol . Its structure features a dihydrofuran-2-one core substituted at the 3-position with a 3,4-dichlorophenyl group, which confers distinct electronic and steric properties. This compound is utilized in research settings, particularly in pharmaceutical and agrochemical intermediate synthesis, with commercial availability at 96% purity . Its physicochemical properties include a density of 1.406 g/cm³ and a boiling point of 384.8°C, suggesting moderate stability under standard conditions .

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-8-2-1-6(5-9(8)12)7-3-4-14-10(7)13/h1-2,5,7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATLSWXZDMNKKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90473168 | |

| Record name | 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103753-78-2 | |

| Record name | 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90473168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Aldol Condensation and Subsequent Lactonization

A foundational method for constructing the dihydrofuran-2-one core involves aldol condensation followed by intramolecular esterification. In this route, 3,4-dichlorobenzaldehyde reacts with a β-keto ester (e.g., ethyl acetoacetate) under basic conditions to form a β-hydroxy ketone intermediate. Acidic workup then induces cyclization, yielding the lactone ring. For example:

Key Parameters :

Table 1: Optimization of Aldol-Cyclization

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Base Concentration | 1.0–1.5 eq NaOH | Higher yields at 1.2 eq |

| Cyclization Acid | HCl vs. H₂SO₄ | HCl preferred (less side products) |

| Reaction Time | 4–6 hours | Prolonged time reduces decomposition |

Acid-Catalyzed Ring Closure of 1,4-Diketones

1,4-Diketones serve as precursors for furanone formation via acid-mediated cyclization. For 3-(3,4-dichlorophenyl)-dihydrofuran-2-one, the diketone intermediate is synthesized by Friedel-Crafts acylation of 3,4-dichlorobenzene with γ-keto acids. Concentrated sulfuric acid or polyphosphoric acid (PPA) facilitates cyclodehydration:

Industrial Adaptation :

-

Continuous Flow Systems : Enhance heat transfer and reduce side reactions (e.g., charring).

-

Solvent-Free Conditions : Improve atom economy and reduce waste.

Modern Catalytic Methods

Transition Metal-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) enables late-stage introduction of the 3,4-dichlorophenyl group. A brominated dihydrofuran-2-one intermediate reacts with 3,4-dichlorophenylboronic acid under catalytic conditions:

Advantages :

Table 2: Catalytic Systems Comparison

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | XPhos | DME | 82 |

| PdCl₂(dppf) | BINAP | Toluene | 78 |

| NiCl₂(PCy₃)₂ | - | THF | 65 |

Organocatalytic Asymmetric Synthesis

Chiral organocatalysts (e.g., proline derivatives) facilitate enantioselective lactonization. This method is critical for accessing optically active forms of the compound, which may exhibit enhanced bioactivity:

Optimization Insights :

-

Catalyst Loading : 10–15 mol% achieves >90% enantiomeric excess (ee).

-

Solvent Polarity : Dichloromethane outperforms DMF or THF in stereocontrol.

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting flow chemistry minimizes thermal degradation and improves reproducibility. A representative setup involves:

-

Step 1 : Aldol condensation in a microreactor (residence time: 10 min).

-

Step 2 : In-line acidification and cyclization (residence time: 20 min).

Benefits :

-

Throughput : 5 kg/day in pilot-scale systems.

-

Safety : Reduced handling of corrosive acids.

Solvent-Free Mechanochemical Activation

Ball milling the solid-state reactants (3,4-dichlorobenzaldehyde and β-keto ester) with catalytic p-toluenesulfonic acid (PTSA) achieves cyclization without solvents:

Efficiency Metrics :

Green Chemistry Innovations

Biocatalytic Lactonization

Lipases (e.g., Candida antarctica Lipase B) catalyze the cyclization of hydroxy acids in aqueous media. While less explored for aryl-substituted lactones, this method offers eco-friendly advantages:

Challenges :

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization steps, reducing reaction times from hours to minutes. For example, aldol adducts cyclize within 10 minutes under microwave conditions (150°C, 300 W):

Energy Efficiency :

-

Power Consumption : 0.5 kWh per mole vs. 2.5 kWh for conventional heating.

-

Yield Improvement : 10–15% increase due to reduced side reactions.

Comparative Analysis of Methods

Table 3: Method Evaluation Matrix

| Method | Yield (%) | Scalability | Cost (USD/kg) | Environmental Impact |

|---|---|---|---|---|

| Aldol-Cyclization | 60–75 | Moderate | 120–150 | High (solvent waste) |

| Transition Metal | 70–85 | Low | 200–300 | Moderate (Pd waste) |

| Flow Synthesis | 80–90 | High | 90–110 | Low |

| Mechanochemical | 80–85 | High | 70–90 | Very Low |

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Antifungal Activity

In Vitro Antifungal Properties

The compound has been evaluated for its antifungal activity against a range of pathogenic fungi. A study demonstrated that derivatives of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-one exhibited broad-spectrum antifungal activity, particularly against Aspergillus species and fluconazole-resistant strains of Candida . The 3-(3,4-dichlorophenyl) derivative showed moderate efficacy compared to other halogenated derivatives but still indicated potential for further development as an antifungal agent.

Case Study: Efficacy Against Yeasts and Molds

In a comprehensive assessment involving 191 strains of common and emerging yeasts and molds, the compound displayed minimum inhibitory concentrations (MIC) as low as 2.0 μg/ml against certain strains. The results suggest that while the 3-(3,4-dichlorophenyl) derivative was less effective than its brominated counterparts, it still represents a promising avenue for antifungal drug development .

Cytotoxic Potential

Research has indicated that certain derivatives of the compound exhibit moderate cytotoxicity against various cancer cell lines. For example, some furanone derivatives have shown selective toxicity towards A549 lung cancer cells with IC50 values indicating significant bioactivity . This suggests potential applications in cancer therapeutics.

Mechanism of Action

The mechanism underlying the bioactivity often involves cell cycle arrest and induction of apoptosis in cancer cells. Investigations into the cellular effects have revealed that these compounds can lead to G2 phase cell cycle arrest and caspase-independent cell death pathways .

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit photosynthesis in plants by blocking electron transport in photosystem II, similar to the action of certain herbicides.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues of Dihydrofuran-2-one Derivatives

Key structural variations among dihydrofuran-2-one derivatives include substituent type (halogen, alkyl, aryl), position, and ring saturation. Below is a comparative analysis:

Key Differentiators and Implications

- Safety Profile: While safety data for the target compound is sparse, dihydro-4-phenyl-2(3H)-furanone is classified under GHS as non-hazardous, suggesting dichloro derivatives may require stricter handling due to higher toxicity .

Actividad Biológica

3-(3,4-Dichloro-phenyl)-dihydro-furan-2-one is an organic compound characterized by a furan ring substituted with a 3,4-dichlorophenyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and synthetic organic chemistry. Its molecular formula is C10H8Cl2O2, and it is known for various applications, including antimicrobial and antifungal properties.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features a furan moiety that contributes to its reactivity and biological activity. The presence of chlorine atoms enhances lipophilicity, potentially improving interactions with biological targets.

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. A study evaluated its efficacy against various strains of fungi and bacteria, demonstrating moderate cytotoxicity against certain cancer cell lines. The compound's derivatives have shown promising results in inhibiting the growth of opportunistic fungi pathogenic to humans, particularly in immunocompromised individuals .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 64 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 50 µg/mL |

Cytotoxicity Studies

In vitro studies have shown that this compound has selective cytotoxic effects on cancer cell lines. The compound demonstrated IC50 values indicating its potential as an anticancer agent:

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| A549 (lung cancer) | 7.7 |

| MAC13 (colon cancer) | 30 |

| BEAS-2B (normal bronchial epithelium) | 45 |

These findings suggest that while the compound has a cytotoxic effect on cancer cells, it exhibits relatively low toxicity towards normal cells, making it a candidate for further development in cancer therapeutics .

The biological activity of this compound may involve the inhibition of specific enzymes or receptors. For instance, it is suggested that the compound could inhibit photosynthesis in plants by blocking electron transport in photosystem II, similar to the mechanism of some herbicides. Additionally, its interaction with cyclooxygenase (COX) enzymes has been explored, indicating potential anti-inflammatory properties as well.

Case Studies

Several case studies have highlighted the biological significance of this compound:

- Antifungal Efficacy : A study involving various strains of fungi found that derivatives of furanones exhibited significant antifungal activity against clinical isolates. The research supports further investigation into animal models to assess efficacy in vivo .

- Cytotoxicity in Cancer Research : In a study focusing on lung and colon cancer cell lines, this compound was shown to induce G2 phase cell cycle arrest and caspase-independent cell death. This suggests a unique mechanism that warrants further exploration for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.